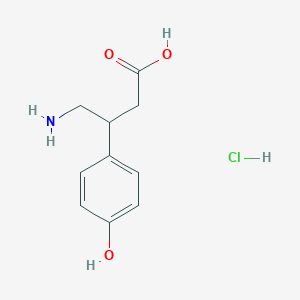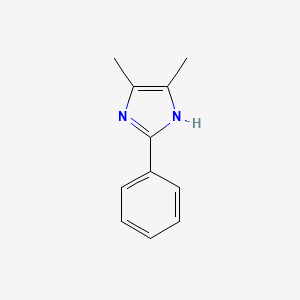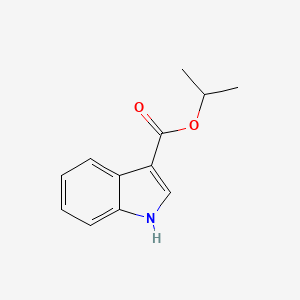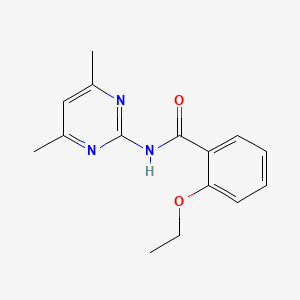
benzyl N-(4-bromo-3-chlorophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl N-(4-bromo-3-chlorophenyl)carbamate, also known as BBC, is a synthetic carbamate compound used as a reagent in organic synthesis. It is an organochlorine compound that has been used in a wide range of scientific research applications, including medicinal chemistry, drug discovery, and biochemistry. BBC is a versatile and powerful reagent that is useful for a variety of reactions and has been studied extensively in the laboratory.
科学研究应用
Benzyl N-(4-bromo-3-chlorophenyl)carbamate has been used in a wide range of scientific research applications, including medicinal chemistry, drug discovery, and biochemistry. It has been used as a reagent in the synthesis of a variety of compounds, including antibiotics, hormones, neurotransmitters, and other pharmaceuticals. In addition, benzyl N-(4-bromo-3-chlorophenyl)carbamate has been used in the synthesis of peptides and other small molecules, as well as in the synthesis of polymers and other materials.
作用机制
Benzyl N-(4-bromo-3-chlorophenyl)carbamate acts as a nucleophile in organic reactions, meaning it can react with an electrophile to form a covalent bond. In the case of benzyl N-(4-bromo-3-chlorophenyl)carbamate, the reaction occurs between the carbamate group and the electrophile, such as an electrophilic aromatic compound or an alkyl halide. The reaction proceeds through a series of steps, including formation of an intermediate carbamate ester, which is then hydrolyzed to form the desired product.
Biochemical and Physiological Effects
benzyl N-(4-bromo-3-chlorophenyl)carbamate has been studied extensively in the laboratory and has been shown to have a variety of biochemical and physiological effects. In particular, benzyl N-(4-bromo-3-chlorophenyl)carbamate has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as to act as an inhibitor of protein kinases and other enzymes involved in signal transduction pathways. In addition, benzyl N-(4-bromo-3-chlorophenyl)carbamate has been shown to have anti-inflammatory and anti-cancer properties, as well as to have a role in regulating the immune system.
实验室实验的优点和局限性
Benzyl N-(4-bromo-3-chlorophenyl)carbamate has several advantages as a reagent in laboratory experiments. It is relatively easy to synthesize, and is stable under a wide range of conditions. In addition, benzyl N-(4-bromo-3-chlorophenyl)carbamate is a relatively inexpensive reagent, making it an attractive option for many research applications. However, benzyl N-(4-bromo-3-chlorophenyl)carbamate is also limited in its use in some applications, as it is not compatible with some solvents and other reagents. Furthermore, benzyl N-(4-bromo-3-chlorophenyl)carbamate is a relatively toxic compound and should be handled with care in the laboratory.
未来方向
In the future, benzyl N-(4-bromo-3-chlorophenyl)carbamate may be used in a variety of applications, such as in the synthesis of new pharmaceuticals and other small molecules. Additionally, benzyl N-(4-bromo-3-chlorophenyl)carbamate may be used in the synthesis of polymers and other materials, as well as in the development of new chemical reactions and processes. Furthermore, benzyl N-(4-bromo-3-chlorophenyl)carbamate may be studied further to explore its potential as an inhibitor of enzymes involved in signal transduction pathways, as well as its potential role in regulating the immune system. Finally, benzyl N-(4-bromo-3-chlorophenyl)carbamate may be studied further to explore its potential as an anti-inflammatory and anti-cancer agent.
合成方法
Benzyl N-(4-bromo-3-chlorophenyl)carbamate is synthesized by reacting p-bromo-3-chlorophenol with benzyl carbamate in an aqueous solution. The reaction occurs in the presence of an acid catalyst, such as hydrochloric acid, and proceeds in two steps. In the first step, the p-bromo-3-chlorophenol is converted to the corresponding acid chloride, which is then reacted with the benzyl carbamate in the second step to form the desired product. The reaction is typically carried out at a temperature of 80°C and is complete within 30 minutes.
属性
IUPAC Name |
benzyl N-(4-bromo-3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO2/c15-12-7-6-11(8-13(12)16)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEYSHCMCAWSEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-(4-bromo-3-chlorophenyl)carbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



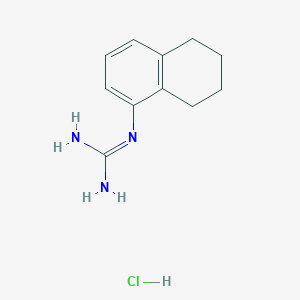
![methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate hydrochloride](/img/structure/B6600803.png)
